(3-Furan-2-yl-propyl)-methyl-amine
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Overview
Description
“(3-Furan-2-yl-propyl)-methyl-amine” is a chemical compound with the CAS Number: 17369-80-1. It has a molecular formula of C8H13NO and a molecular weight of 139.2 .
Molecular Structure Analysis
The molecular structure of “(3-Furan-2-yl-propyl)-methyl-amine” is represented by the formula C8H13NO. The InChI code for this compound is 1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of “(3-Furan-2-yl-propyl)-methyl-amine” is 83-84/18 Torr . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
- A novel route to 1,2,4-trisubstituted pyrroles was developed using 2-(acylmethylene)propanediol diacetates and primary amines, including (3-Furan-2-yl-propyl)-methyl-amine, under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).
- The compound played a role in the synthesis of furan-derived amines, with notable application in catalytic conversion processes for the production of amine intermediates from biomass, showcasing efficiency and recyclability of the catalyst used (Jiang et al., 2020).
Biological and Pharmacological Activity
- The amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited potent biological activity against cancer cell lines and photogenic bacteria, indicating its potential in medical applications (Phutdhawong et al., 2019).
- A series of compounds including 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one, derived from (3-Furan-2-yl-propyl)-methyl-amine, demonstrated significant nematicidal and antimicrobial activities, making them candidates for agricultural and medical applications (Reddy et al., 2010).
Synthesis of Novel Compounds and Materials
- The compound was involved in the synthesis of highly cytotoxic 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines, indicating its significance in the development of new materials with potential applications in various industries (Ignatovich et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(furan-2-yl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIUEIPANNQGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378191 |
Source
|
Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Furan-2-yl-propyl)-methyl-amine | |
CAS RN |
17369-80-1 |
Source
|
Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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